molecular formula C12H17N3O3 B2781818 Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate CAS No. 1060814-48-3

Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate

Cat. No.: B2781818
CAS No.: 1060814-48-3
M. Wt: 251.286
InChI Key: JJRPPUNSXQODHU-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate: is a chemical compound with the molecular formula C12H17N3O3. It is a derivative of pyrazolo[1,5-a]pyrazine, featuring a tert-butyl ester group and a formyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of hydrazine with appropriate diketones or ketoaldehydes under acidic conditions.

  • Cyclization Reactions: Cyclization of linear precursors can also be employed, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction time are optimized to achieve the desired product.

Types of Reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The compound can undergo reduction reactions, converting the formyl group to a hydroxyl group using reducing agents such as sodium borohydride.

  • Substitution Reactions: The pyrazolo[1,5-a]pyrazine core can participate in nucleophilic substitution reactions, where various nucleophiles can replace the hydrogen atoms on the nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH) are commonly used oxidizing agents.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, and halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Hydroxyl derivatives.

  • Substitution: Various substituted pyrazolo[1,5-a]pyrazines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

  • Tert-butyl 3-formyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Similar structure with a methyl group at the 2-position.

  • Tert-butyl 6,7-dihydro-3-iodopyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: Similar core structure with an iodine atom at the 3-position.

Biological Activity

Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H17_{17}N3_3O3_3
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 954110-17-9

The compound features a dihydropyrazole framework, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with pyrazolo structures often exhibit antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to possess significant antibacterial and antifungal activities. In vitro studies suggest that this compound may inhibit the growth of various microbial strains, although specific data on this compound is limited.

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved in the anticancer activity of this compound.

Enzyme Inhibition

Enzyme inhibition studies suggest that this compound may interact with key enzymes involved in metabolic processes. For instance, compounds with similar structures have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some pyrazole derivatives induce oxidative stress in cancer cells, leading to cell death.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis.

Study on Antimicrobial Activity

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural features exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the 3-position significantly enhanced activity against resistant strains.

Anticancer Research

In a comparative analysis of various pyrazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain modifications led to increased cytotoxicity. This compound showed promising results in preliminary assays but requires further investigation for detailed mechanisms.

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacterial strains
Similar Pyrazole DerivativeAnticancerMCF-7 Cells
Similar Pyrazole DerivativeEnzyme InhibitionCOX/LOX Enzymes

Properties

IUPAC Name

tert-butyl 3-formyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-10(7-14)9(8-16)6-13-15/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRPPUNSXQODHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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